3'-(Hydroxymethyl)-biphenyl-4-acetic acid

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

3'-(Hydroxymethyl)-biphenyl-4-acetic acid (CAS 176212-50-3, molecular formula C₁₅H₁₄O₃, MW 242.27 g/mol) is a bifunctional biphenyl derivative bearing a hydroxymethyl (–CH₂OH) substituent at the meta (3′) position of one phenyl ring and an acetic acid (–CH₂COOH) moiety at the para position of the other. The compound belongs to the biphenyl-4-acetic acid class, which includes the clinically used NSAID felbinac (4-biphenylacetic acid; CAS 5728-52-9) and numerous synthetic intermediates for angiotensin II receptor blockers (sartans).

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 176212-50-3
Cat. No. B178261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Hydroxymethyl)-biphenyl-4-acetic acid
CAS176212-50-3
Synonyms3'-(HYDROXYMETHYL)-BIPHENYL-4-ACETIC ACID
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO
InChIInChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18)
InChIKeyAEUKJKCPZRFKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-(Hydroxymethyl)-biphenyl-4-acetic acid (CAS 176212-50-3): Chemical Identity, Physicochemical Profile, and Procurement Context


3'-(Hydroxymethyl)-biphenyl-4-acetic acid (CAS 176212-50-3, molecular formula C₁₅H₁₄O₃, MW 242.27 g/mol) is a bifunctional biphenyl derivative bearing a hydroxymethyl (–CH₂OH) substituent at the meta (3′) position of one phenyl ring and an acetic acid (–CH₂COOH) moiety at the para (4) position of the other . The compound belongs to the biphenyl-4-acetic acid class, which includes the clinically used NSAID felbinac (4-biphenylacetic acid; CAS 5728-52-9) and numerous synthetic intermediates for angiotensin II receptor blockers (sartans) [1]. It is supplied as a research-grade fine chemical by multiple vendors, with documented purities typically ranging from 97% to 98% . The presence of two chemically orthogonal functional groups—a primary alcohol and a carboxylic acid—enables sequential, chemoselective derivatization without protecting-group manipulation, making it a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis [2].

Why Generic Substitution is Not Advisable for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid (CAS 176212-50-3): Positional Isomerism and Orthogonal Reactivity Drive Differentiation


Within the biphenyl-4-acetic acid chemical space, compounds that share the same molecular formula (C₁₅H₁₄O₃) and molecular weight (242.27 g/mol) can nevertheless exhibit substantially different physicochemical properties, synthetic utility, and biological behavior depending solely on the position of the hydroxymethyl substituent. The 3′-(hydroxymethyl) isomer (CAS 176212-50-3) and its 4′-(hydroxymethyl) positional isomer (CAS 868394-57-4) are constitutional isomers with identical atom connectivity counts but differ in predicted boiling point (457.5 ± 33.0 °C vs. 462.7 ± 40.0 °C), density (1.2 ± 0.1 vs. 1.236 ± 0.06 g/cm³), and computed pKa (not reported for 3′-isomer vs. 4.28 ± 0.10 for the 4′-isomer) . More critically, the meta vs. para placement of the hydroxymethyl group on the distal phenyl ring alters the electronic and steric environment of the biphenyl scaffold, which directly impacts reactivity in cross-coupling reactions, the conformation of downstream derivatives, and—where biological targets are concerned—the pharmacophoric presentation of the acetic acid moiety [1]. Substituting one isomer for the other without explicit experimental validation therefore introduces uncontrolled variability in reaction yields, impurity profiles, and structure-activity relationships. The quantitative evidence below details the specific dimensions along which CAS 176212-50-3 differs from its closest comparators.

Product-Specific Quantitative Evidence Guide: 3'-(Hydroxymethyl)-biphenyl-4-acetic acid (CAS 176212-50-3) vs. Closest Analogs


Computed Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) Comparison: 3′-Isomer vs. 4′-Isomer and Parent Scaffold

The computed octanol-water partition coefficient (XLogP) for 3'-(hydroxymethyl)-biphenyl-4-acetic acid is 2.1, with a topological polar surface area (TPSA) of 57.5 Ų [1]. For comparison, the parent scaffold biphenyl-4-acetic acid (felbinac) has a reported XLogP of approximately 2.8 and a TPSA of 37.3 Ų [2]. The 4′-hydroxymethyl positional isomer (CAS 868394-57-4) has a predicted pKa of 4.28 ± 0.10, but its experimentally determined XLogP and TPSA remain unreported in the accessed literature . The introduction of the hydroxymethyl group at the 3′ position reduces lipophilicity by ~0.7 log units relative to the unsubstituted parent, while increasing polar surface area by ~20 Ų—both magnitudes that meaningfully alter predicted membrane permeability, aqueous solubility, and the likelihood of satisfying Lipinski's Rule of Five for oral bioavailability.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Boiling Point and Density Differentiation Between Positional Isomers: 3′-Hydroxymethyl vs. 4′-Hydroxymethyl

The 3′-(hydroxymethyl) isomer (CAS 176212-50-3) exhibits a predicted boiling point of 457.5 ± 33.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . In comparison, the 4′-(hydroxymethyl) positional isomer (CAS 868394-57-4) shows a predicted boiling point of 462.7 ± 40.0 °C and a density of 1.236 ± 0.06 g/cm³ . Although both sets of values are computationally predicted and their uncertainty intervals overlap, the systematic offset of approximately 5 °C in boiling point and 0.036 g/cm³ in density is consistent with the expected effect of meta vs. para substitution on intermolecular hydrogen-bonding networks and crystal packing. For procurement purposes, these differences are insufficient as stand-alone identity verification metrics but serve as confirmatory orthogonal data when combined with NMR and LC-MS characterization.

Positional isomer differentiation Thermophysical property comparison Purification and formulation

Orthogonal Bifunctional Reactivity: Chemoselective Derivatization Advantage Over Single-Functionality Analogs

3'-(Hydroxymethyl)-biphenyl-4-acetic acid possesses two chemically distinct functional groups—a primary aliphatic alcohol (the hydroxymethyl –CH₂OH) and a carboxylic acid (–COOH)—that can be addressed independently under orthogonal reaction conditions [1]. By contrast, biphenyl-4-acetic acid (felbinac) carries only a single carboxylic acid handle, requiring de novo introduction of a second functional group via C–H activation or halogenation before further elaboration [2]. Similarly, the single-ring analog 3-(hydroxymethyl)phenylacetic acid (CAS 149492-32-0) lacks the extended biphenyl scaffold and its associated conformational rigidity . The presence of the hydroxymethyl group at the 3′ position allows chemists to perform, for example, esterification of the acetic acid under mild conditions (DCC/DMAP, room temperature) while leaving the benzylic alcohol available for subsequent oxidation to the aldehyde or mesylation/amination, achieving a two-step sequential diversification without protecting-group interconversion. This synthetic economy translates directly into reduced step count, higher overall yield, and lower procurement cost for libraries of analogs in medicinal chemistry campaigns.

Synthetic intermediate Orthogonal protection Chemoselective derivatization

Vendor-Supplied Purity Benchmarks: 97% vs. 98% Grade Availability and Procurement Implications

Commercially, 3'-(hydroxymethyl)-biphenyl-4-acetic acid is available in two primary purity grades: 97% (supplied by Amatek Scientific, Product No. ac-0222) and 98% (supplied by Leyan, Product No. 1583193) . The 4′-(hydroxymethyl) positional isomer (CAS 868394-57-4) is listed at 97% purity by AKSci . For the parent compound felbinac, pharmaceutical-grade material exceeding 99% purity is readily available from multiple suppliers . The 1% purity difference between the 97% and 98% grades of the 3′-isomer represents a ~30% relative reduction in total impurities (from 3% to 2%), which can be consequential in applications where unidentified impurities interfere with biological assay interpretation or catalyze side reactions in multi-step syntheses. No certificate-of-analysis data for specific impurity identities (e.g., des-hydroxymethyl analog, positional isomer contamination, or residual metal catalysts) were publicly accessible at the time of this analysis.

Purity specification Vendor comparison Procurement quality control

Structural Role as a Key Sartan Intermediate: Scaffold-Specific Utility Over Single-Ring Analogs

The biphenyl-4-acetic acid scaffold is a core structural element of multiple angiotensin II receptor blockers (ARBs), including telmisartan, losartan, irbesartan, and valsartan [1]. Patent literature explicitly identifies hydroxymethyl-substituted biphenyl intermediates as critical building blocks in ARB synthesis, with the hydroxymethyl group serving as a latent aldehyde or halomethyl handle for subsequent C–C or C–N bond formation [2][3]. The 3′-(hydroxymethyl) substitution pattern places the reactive benzylic alcohol at the meta position relative to the biphenyl linkage, which—compared to the 4′-hydroxymethyl isomer—generates a different vector and dihedral angle for the pendant substituent in the final drug molecule. This geometric difference is pharmacophorically relevant because ARB binding to the AT₁ receptor is sensitive to the spatial orientation of the biphenyl moiety [4]. Single-ring phenylacetic acid analogs (e.g., 3-(hydroxymethyl)phenylacetic acid) lack the distal phenyl ring entirely and therefore cannot serve as direct intermediates for biphenyl-containing sartans, making the 3′-hydroxymethyl biphenyl compound structurally indispensable for this specific application class.

Angiotensin II receptor blocker intermediate Sartan synthesis Biphenyl scaffold

Limitation Acknowledgment: Absence of Published Direct Comparative Bioactivity Data for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem BioAssay as of April 2026 did not identify any peer-reviewed publication reporting experimentally measured IC₅₀, EC₅₀, Kᵢ, or percentage-inhibition values for 3'-(hydroxymethyl)-biphenyl-4-acetic acid (CAS 176212-50-3) against any defined biological target [1]. In contrast, the parent compound biphenyl-4-acetic acid (felbinac) has well-characterized COX-1 (IC₅₀ = 865.68 nM) and COX-2 (IC₅₀ = 976 nM) inhibitory activity . The absence of target-engagement data for CAS 176212-50-3 means that any claim of differential biological potency, selectivity, or therapeutic advantage over felbinac or other biphenyl acetic acid derivatives currently lacks empirical support. Users procuring this compound for biological screening should treat it as a hypothesis-generating tool rather than a validated bioactive molecule. This transparency is essential for informed procurement decisions, particularly when alternative compounds with published bioactivity data are available.

Data gap disclosure Biological activity evidence Procurement risk assessment

Best-Fit Research and Industrial Application Scenarios for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid (CAS 176212-50-3)


Medicinal Chemistry Library Synthesis: Bifunctional Building Block for Parallel Analog Generation

In medicinal chemistry campaigns requiring rapid exploration of biphenyl-containing chemical space, 3'-(hydroxymethyl)-biphenyl-4-acetic acid serves as an efficient bifunctional building block. The carboxylic acid can be elaborated via amide coupling to generate a diverse library of amides, while the hydroxymethyl group can be independently oxidized to the aldehyde for reductive amination or transformed into a halomethyl leaving group for nucleophilic displacement . This orthogonal reactivity, inferred from standard functional-group chemistry principles, enables two sequential diversity points without protecting-group manipulation, reducing the synthetic step count by an estimated 1–2 steps per analog relative to the use of monofunctional biphenyl-4-acetic acid . The 98% purity grade (Leyan) is recommended for library synthesis to minimize impurity-derived false positives in biological screening .

Sartan API Intermediate: Synthesis of Angiotensin II Receptor Blocker Candidates

This compound is structurally positioned as a key intermediate for synthesizing novel angiotensin II receptor blocker (ARB) candidates. Patent literature explicitly describes hydroxymethyl-substituted biphenyl intermediates in ARB synthetic routes, where the hydroxymethyl group serves as a latent functional handle for introducing the heterocyclic head group characteristic of sartans (e.g., tetrazole, imidazole, or oxadiazole moieties) . The 3′-meta substitution pattern generates a distinct exit vector for the pendant substituent compared to the 4′-isomer (CAS 868394-57-4), which can be exploited to modulate AT₁ receptor binding geometry. Process chemistry groups developing novel ARBs should prioritize this compound for the specific synthetic disconnection it enables, as single-ring phenylacetic acid analogs are structurally incompatible with biphenyl-containing sartan pharmacophores .

Physicochemical Profiling Studies: Investigating Substitution Effects on Biphenyl Drug-Likeness

The computed XLogP (2.1) and TPSA (57.5 Ų) of 3'-(hydroxymethyl)-biphenyl-4-acetic acid place it within a favorable drug-like property space (XLogP ≤ 5, TPSA ≤ 140 Ų) . Compared to the parent felbinac scaffold (XLogP ~2.8, TPSA 37.3 Ų), the 0.7 log unit reduction in lipophilicity and 20 Ų increase in polar surface area predict meaningful differences in permeability and solubility . This compound can serve as a model system for systematically studying how incremental hydroxylation of the biphenyl scaffold affects physicochemical and ADME properties—a study design that directly informs lead optimization decisions in anti-inflammatory and cardiovascular drug discovery programs. Researchers should note the absence of experimental logP/logD and solubility data, which represent opportunities for generating novel, publishable characterization datasets .

Positional Isomer Reference Standard for Analytical Method Development

Because 3'-(hydroxymethyl)-biphenyl-4-acetic acid and its 4′-isomer share identical molecular formula, molecular weight, and functional groups, they cannot be distinguished by mass spectrometry alone. The predicted boiling point difference of ~5 °C (457.5 vs. 462.7 °C) and the distinct InChIKey (AEUKJKCPZRFKPG-UHFFFAOYSA-N) provide the basis for developing GC or HPLC methods capable of resolving these isomers. Quality control laboratories procuring this compound for use as a chromatographic reference standard should request the 98% purity grade and independently verify retention time reproducibility against the 4′-isomer under standardized conditions. This application leverages the compound's well-defined structural identity rather than any biological property.

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